molecular formula C13H14O5 B13844220 Citrinin 13C13

Citrinin 13C13

Cat. No.: B13844220
M. Wt: 263.15 g/mol
InChI Key: CBGDIJWINPWWJW-DZIGRXTASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: One method involves the use of ortho-toluate anion chemistry to introduce three 13C labels in two steps . The process includes cyclisation, oxidation, deprotection, and carboxylation reactions starting from a protected intermediate of the labeled citrinin synthesis .

Industrial Production Methods: Large-scale production of Citrinin 13C13 is achieved through a diastereoselective total synthetic strategy.

Chemical Reactions Analysis

Types of Reactions: Citrinin 13C13 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and application in scientific research.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include dihydrocitrinone, a metabolite of citrinin, and other derivatives that are useful for analytical purposes .

Comparison with Similar Compounds

Uniqueness of Citrinin 13C13: this compound is unique due to its stable isotopic labeling, which allows for precise quantification and analysis in scientific research. Its use as an internal standard in mass spectrometry sets it apart from other mycotoxins .

Properties

Molecular Formula

C13H14O5

Molecular Weight

263.15 g/mol

IUPAC Name

(3R,4S)-6-hydroxy-3,4,5-tri((113C)methyl)-8-oxo-3,4-dihydroisochromene-7-carboxylic acid

InChI

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1

InChI Key

CBGDIJWINPWWJW-DZIGRXTASA-N

Isomeric SMILES

[13CH3][13C@@H]1[13C@H](O[13CH]=[13C]2[13C]1=[13C]([13C](=[13C]([13C]2=O)[13C](=O)O)O)[13CH3])[13CH3]

Canonical SMILES

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C

Origin of Product

United States

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